molecular formula C5H2F3N5O2 B3046165 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 120493-19-8

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B3046165
CAS No.: 120493-19-8
M. Wt: 221.1 g/mol
InChI Key: ICTOYZCSUXUHIN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .

Mechanism of Action

Biological Activity

The compound 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H2F3N5O2C_5H_2F_3N_5O_2 with a molecular weight of approximately 221.097 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
This compoundMCF-7 (Breast)15.63Induces apoptosis via p53 activation
Similar Derivative AU937 (Leukemia)<0.12Apoptosis induction
Similar Derivative BA549 (Lung)0.75HDAC inhibition

These compounds exhibit mechanisms such as apoptosis induction and histone deacetylase (HDAC) inhibition. For example, the compound demonstrated an IC50_{50} value comparable to established chemotherapeutics like doxorubicin in certain assays .

The biological activity of oxadiazole derivatives often involves:

  • Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells. Flow cytometry assays have shown that they effectively induce apoptosis in MCF-7 and other cancer cell lines by increasing p53 expression and activating caspases .
  • HDAC Inhibition : Some derivatives act as potent inhibitors of HDACs, which are crucial for regulating gene expression involved in cancer progression. For instance, compounds with structural similarities have reported IC50_{50} values as low as 8.2 nM against HDAC enzymes .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various oxadiazole derivatives including this compound against a panel of human cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50_{50} value of 15.63 µM.
  • U937 (Leukemia) : Showed enhanced activity with IC50_{50} values below 0.12 µM.
  • A549 (Lung Cancer) : Demonstrated effective growth inhibition with an IC50_{50} value around 0.75 µM.

The study concluded that modifications in the oxadiazole structure could lead to improved potency and selectivity against specific cancer types .

Structure–Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives has indicated that:

  • The introduction of electron-withdrawing groups (like trifluoromethyl) enhances biological activity.
  • Modifications that increase lipophilicity often correlate with improved cellular uptake and efficacy against cancer cells .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N5O2/c6-5(7,8)4-10-3(13-14-4)1-2(9)12-15-11-1/h(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTOYZCSUXUHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365495
Record name 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120493-19-8
Record name 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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